molecular formula C34H21N6Na3O11S2 B13970009 Direct Orange 29 CAS No. 6420-40-2

Direct Orange 29

Cat. No.: B13970009
CAS No.: 6420-40-2
M. Wt: 822.7 g/mol
InChI Key: PEOPCYPUNAFTEZ-UHFFFAOYSA-K
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Description

Direct Orange 29 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It belongs to the class of direct dyes, which are known for their ability to adhere directly to the fabric without the need for a mordant. The chemical structure of this compound includes complex sulfonic acids, making it water-soluble and suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Orange 29 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions: Direct Orange 29 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in alkaline conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Direct Orange 29 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Orange 29 involves its interaction with the molecular targets in the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the fabric. The sulfonic acid groups enhance the solubility of the dye in water, facilitating its application in aqueous dye baths .

Comparison with Similar Compounds

  • Direct Orange 26
  • Direct Blue 1
  • Direct Red 31

Comparison: Direct Orange 29 is unique due to its specific chemical structure, which provides distinct color properties and solubility characteristics. Compared to Direct Orange 26, this compound has a different molecular arrangement, leading to variations in shade and fastness properties. Direct Blue 1 and Direct Red 31, while also direct dyes, differ in their chromophore structures and applications .

Properties

CAS No.

6420-40-2

Molecular Formula

C34H21N6Na3O11S2

Molecular Weight

822.7 g/mol

IUPAC Name

trisodium;3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

PEOPCYPUNAFTEZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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